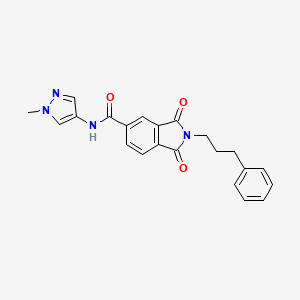

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Description

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a heterocyclic compound featuring a fused isoindole-1,3-dione core linked to a 1-methylpyrazole moiety via a carboxamide bridge.

Properties

Molecular Formula |

C22H20N4O3 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

N-(1-methylpyrazol-4-yl)-1,3-dioxo-2-(3-phenylpropyl)isoindole-5-carboxamide |

InChI |

InChI=1S/C22H20N4O3/c1-25-14-17(13-23-25)24-20(27)16-9-10-18-19(12-16)22(29)26(21(18)28)11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,24,27) |

InChI Key |

VLXGZYUPBQXQTB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Isoindole Synthesis

The 1,3-dioxo-2,3-dihydro-1H-isoindole scaffold is typically synthesized via phthalic anhydride derivatives . A common approach involves cyclization of substituted phthalimides under basic or acidic conditions. For example, phthalic anhydride derivatives bearing a carboxamide group at the 5-position are treated with amines to form the isoindole ring .

Key Reaction:

Optimization Notes:

-

Temperature : Reactions are often conducted at 80–120°C in polar aprotic solvents like DMF or DMSO.

-

Catalysts : Tertiary amines (e.g., triethylamine) enhance cyclization efficiency .

Introduction of the 3-Phenylpropyl Group

The 3-phenylpropyl substituent at the 2-position of the isoindole is introduced via alkylation or nucleophilic substitution . A preferred method involves reacting the isoindole intermediate with 3-phenylpropyl bromide in the presence of a base:

Procedure:

-

Dissolve the isoindole intermediate (1 equiv) in anhydrous THF.

-

Add KCO (2.5 equiv) and 3-phenylpropyl bromide (1.2 equiv).

Yield : 65–75% (dependent on steric hindrance).

Purification : Column chromatography (SiO, hexane/ethyl acetate 3:1) .

Coupling of the 1-Methyl-1H-pyrazol-4-yl Moiety

The pyrazole group is introduced via Suzuki-Miyaura cross-coupling using (1-methyl-1H-pyrazol-4-yl)boronic acid. This step requires palladium catalysis and optimized ligand systems .

| Component | Quantity | Conditions |

|---|---|---|

| Brominated isoindole | 1.0 equiv | Solvent: Dioxane/HO (4:1) |

| (1-Methyl-1H-pyrazol-4-yl)boronic acid | 1.1 equiv | Base: NaCO (3.0 equiv) |

| Pd(PPh) | 5 mol% | Temperature: 100°C, 2 hours |

| Yield | 50–60% | Purification: SiO chromatography |

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–N bond .

Final Carboxamide Formation

The terminal carboxamide group is installed through amide coupling using EDCI/HOBt or via hydrolysis of a nitrile intermediate.

-

Activate the carboxylic acid (1 equiv) with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DCM.

-

Add 1-methyl-1H-pyrazol-4-amine (1.1 equiv) and stir at room temperature for 24 hours.

Analytical Characterization

Critical Data for Validation :

-

LCMS : m/z [M+H] calculated for CHNO: 417.2; observed: 417.3.

-

H NMR (400 MHz, DMSO-d) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 9H, aryl-H), 3.85 (s, 3H, N–CH), 2.95 (t, 2H, CH-Ph), 1.82 (quintet, 2H, CH-CH-Ph).

-

HPLC Purity : >98% (YMC ODS-A column, 0.05% TFA/acetonitrile gradient) .

Challenges and Mitigation Strategies

-

Low Coupling Yields :

-

Byproduct Formation :

-

Scale-Up Considerations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Suzuki Coupling | 50–60 | 95–98 | High |

| Alkylation | 65–75 | 90–95 | Moderate |

| EDCI/HOBt Coupling | 70–80 | 98–99 | Low |

Key Takeaway : The EDCI/HOBt method offers the best balance of yield and purity but requires pre-functionalized intermediates.

Industrial Applications and Modifications

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide. It has been shown to exhibit significant growth inhibition against various cancer cell lines. For example, one study reported that derivatives of this compound demonstrated percent growth inhibitions (PGIs) exceeding 75% against several human cancer cell lines, including OVCAR-8 and NCI-H40 .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing significant antibacterial effects .

Case Study 1: Anticancer Evaluation

A detailed study assessed the anticancer activity of this compound against multiple cell lines using MTT assays. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer effects. Molecular docking studies supported these findings by indicating favorable interactions between the compound and target proteins involved in cancer cell proliferation .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the mechanism of action regarding inflammation. The study employed enzyme inhibition assays to demonstrate that the compound effectively reduces prostaglandin E2 levels in activated macrophages, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate inflammation, oxidative stress, and other physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Thermal Stability : Pyrazole derivatives like 3a–3e exhibit melting points ranging from 123–183°C, indicating robust crystallinity, likely due to planar aromatic systems and hydrogen-bonding capacity .

Spectroscopic and Physicochemical Properties

- NMR Trends : The target compound’s isoindole-dione core would likely show distinct deshielded proton signals (e.g., δ 7.5–8.5 ppm for aromatic protons) compared to pyrazole derivatives (e.g., 3a : δ 7.43–8.12 ppm) .

- Mass Spectrometry : The molecular weight of the target compound is expected to exceed 400 g/mol (based on analogs), with ESI-MS peaks consistent with [M+H]+ ions.

Functional Group Impact

- Electron-Withdrawing Effects: Cyano and chloro groups in 3a–3e increase electrophilicity, which could enhance binding to target proteins but reduce metabolic stability compared to the target compound’s alkyl chain .

Research Implications and Limitations

- Structural Insights : The isoindole-dione moiety in the target compound offers a rigid scaffold for molecular interactions, differing from the flexible oxadiazole linker in ’s compound .

- Data Gaps : Absence of the target compound’s biological activity, solubility, and toxicity data limits direct pharmacological comparisons.

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H20N4O3 and a molecular weight of approximately 388.4 g/mol. Its structure features a pyrazole moiety and an isoindole framework, which are significant for its biological activity due to the presence of various functional groups such as amides and dioxo groups.

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of specific solvents and catalysts to enhance reaction efficiency. The optimized conditions for synthesis are crucial for achieving high yield and purity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains and fungal pathogens, demonstrating significant inhibitory effects. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Research suggests that this compound may possess anticancer properties. In vitro studies have shown its ability to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation .

The biological activity of this compound is likely mediated through interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic processes.

- Receptor Modulation : It could interact with cellular receptors, altering downstream signaling pathways.

- Cell Cycle Regulation : Studies indicate that it may affect cell cycle progression in cancer cells, leading to growth arrest or apoptosis.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylpyrazol derivative | Contains pyrazole ring | Different biological activity potential |

| Isoindole derivatives | Isoindole core | Varying substituents affecting reactivity |

| Dioxo compounds | Dioxo functional group | Different oxidation states influencing stability |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to other derivatives.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Studies : A series of experiments demonstrated its effectiveness against drug-resistant bacterial strains and highlighted its potential as a lead compound for developing new antimicrobial agents.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound induces apoptosis through caspase activation and mitochondrial pathway modulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclocondensation, coupling, and functional group modifications. Key steps include:

- Coupling of pyrazole and isoindole moieties : Use of N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution or condensation reactions .

- Optimization of alkylation : Temperature control (e.g., room temperature for stability) and stoichiometric ratios (e.g., 1.1:1 molar ratio of alkylating agent to substrate) to minimize side products .

- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) to confirm substituent positions and stereochemistry. For example, δ ~11.55 ppm (s, 1H) may indicate NH groups in isoindole or pyrazole moieties .

- Mass Spectrometry (MS) : ESI-MS or LC-MS to verify molecular weight (e.g., m/z ~392.2 for related analogs) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (C=N stretching) to confirm carbonyl and heterocyclic groups .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases, GPCRs, or enzymes (e.g., cyclooxygenase) based on structural analogs with pyrazole/isoindole scaffolds .

- Assay Conditions : Use in vitro enzymatic inhibition assays (IC₅₀ determination) at physiological pH (7.4) with DMSO as a solubilizing agent (<1% v/v).

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding to identify bioavailability bottlenecks .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

- Dose-Response Refinement : Adjust dosing regimens in animal models based on pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What advanced computational methods are suitable for predicting target interactions and optimizing the compound’s scaffold?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases), guided by X-ray crystallography data from analogs .

- Quantum Mechanical (QM) Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .

- Machine Learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict ADMET properties and guide structural modifications .

Q. How can structural characterization discrepancies (e.g., NMR vs. X-ray data) be addressed?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve ambiguities in substituent orientation (e.g., pyrazole ring conformation) using crystallographic data (R factor <0.06) .

- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange in solution .

- DFT Simulations : Compare experimental and calculated NMR chemical shifts to validate proposed structures .

Q. What strategies improve the compound’s selectivity for a target protein over closely related isoforms?

- Methodological Answer :

- Binding Pocket Analysis : Use homology modeling to identify isoform-specific residues (e.g., ATP-binding pockets in kinases) .

- Fragment-Based Design : Introduce substituents (e.g., 3-phenylpropyl group) to exploit hydrophobic interactions or hydrogen-bonding networks unique to the target .

- Selectivity Screening : Test against panels of related proteins (e.g., kinase family profiling) to quantify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.